molecular formula C12H15NO2 B2838569 Ethyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 2165473-17-4

Ethyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B2838569
M. Wt: 205.257
InChI Key: YWOOETMLRQQOOF-MNOVXSKESA-N
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Description

The compound “Ethyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate” is a complex organic molecule. It likely contains an indene backbone, which is a polycyclic hydrocarbon composed of a benzene ring fused to a cyclopentene . The “ethyl”, “amino”, and “carboxylate” groups suggest the presence of an ethyl ester and an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The “(1R,3S)” notation indicates the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The presence of an amino group could make it a potential nucleophile, while the ethyl ester could be susceptible to hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

ethyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-11(13)9-6-4-3-5-8(9)10/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOOETMLRQQOOF-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate

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